An In-depth Technical Guide to the Mechanism of Action of PD 174265
An In-depth Technical Guide to the Mechanism of Action of PD 174265
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular mechanism of action of PD 174265, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.
Introduction: Overview of PD 174265
PD 174265 is a synthetic, cell-permeable small molecule belonging to the quinazoline class of compounds.[1] It has been identified as a potent, selective, and reversible inhibitor of the EGFR tyrosine kinase.[2][3] Its mechanism of action centers on the competitive inhibition of ATP binding to the EGFR kinase domain, which is a critical step in the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[4] The reversible nature of its binding makes it a valuable tool for comparative studies with irreversible EGFR inhibitors.[5][6] Given its high potency, PD 174265 serves as a crucial research compound for investigating the physiological and pathological roles of EGFR signaling.
Core Mechanism of Action
The primary molecular target of PD 174265 is the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][5]
2.1 ATP-Competitive Inhibition: EGFR activation, initiated by ligand binding (e.g., EGF, heregulin), triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[7] This phosphorylation is an ATP-dependent process. PD 174265 exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding within the catalytic pocket of the EGFR kinase domain.[4] By occupying the ATP-binding site, PD 174265 prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades.
2.2 Reversibility: The interaction between PD 174265 and the EGFR kinase domain is reversible.[5][6] This means the inhibitor can associate and dissociate from its target. This characteristic contrasts with irreversible inhibitors which form a covalent bond with the receptor, leading to permanent inactivation.
2.3 Downstream Signaling Effects: By inhibiting EGFR autophosphorylation, PD 174265 effectively blocks the recruitment and activation of downstream signaling proteins. This leads to the attenuation of major pathways critical for cell growth and survival, including:
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The Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.[7][8]
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The PI3K/Akt/mTOR Pathway: A crucial pathway for promoting cell survival, growth, and proliferation.[5][7]
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The JAK/STAT Pathway: Involved in cell proliferation and immune responses.[5][8]
The diagram below illustrates the point of intervention for PD 174265 within the EGFR signaling cascade.
Quantitative Inhibition Data
PD 174265 is a highly potent inhibitor of EGFR, with its efficacy quantified across various assays. The following table summarizes the key inhibitory concentrations (IC₅₀) and dissociation constants (Kd).
| Target/Assay | Parameter | Value | Reference(s) |
| EGFR Tyrosine Kinase Activity (in vitro) | IC₅₀ | 0.45 nM (450 pM) | [2][4][5][9] |
| Wild-Type EGFR (HTRF Assay) | pIC₅₀ | 10.0 | [10] |
| EGF-Induced Tyrosine Phosphorylation (in cells) | IC₅₀ | 39 nM | [5] |
| Heregulin-Induced Tyrosine Phosphorylation (in cells) | IC₅₀ | 220 nM | [5] |
| EGFR L858R Mutant (HTRF Assay) | pIC₅₀ | 9.4 | [10] |
| EGFR L858R/T790M Mutant (HTRF Assay) | pIC₅₀ | 6.0 | [10] |
| c-Src Kinase Activity | pKd | 4.35 (Kd = 45,000 nM) | [10] |
HTRF: Homogeneous Time-Resolved Fluorescence
Experimental Protocols
The characterization of PD 174265's mechanism of action relies on standard biochemical and cell-based assays. Below are representative protocols for key experiments.
In Vitro EGFR Kinase Assay (for IC₅₀ Determination)
This assay quantifies the ability of PD 174265 to inhibit the enzymatic activity of purified EGFR kinase.
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Reagents & Materials: Recombinant human EGFR kinase domain, poly(Glu, Tyr) 4:1 peptide substrate, ATP (with γ-³²P-ATP tracer), PD 174265 serial dilutions, kinase reaction buffer, 96-well plates, phosphocellulose paper, scintillation counter.
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Assay Setup: Add kinase reaction buffer, EGFR enzyme, and varying concentrations of PD 174265 (or DMSO as a vehicle control) to wells of a 96-well plate. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
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Initiation of Reaction: Start the kinase reaction by adding the substrate peptide and ATP mixture. Incubate for 20-30 minutes at 30°C.
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Termination & Measurement: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-³²P-ATP.
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Data Analysis: Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter. Plot the percentage of inhibition against the logarithm of PD 174265 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Western Blotting for Cellular Phospho-EGFR Inhibition
This method assesses the effect of PD 174265 on EGFR autophosphorylation within a cellular context.
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Cell Culture & Treatment: Plate cells known to express EGFR (e.g., A431) and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.
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Inhibitor Pre-treatment: Treat cells with a range of PD 174265 concentrations for 1-2 hours. Include a vehicle-only (DMSO) control.
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Ligand Stimulation: Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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-
Stripping & Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total EGFR.[11]
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Analysis: Quantify band intensities using densitometry. Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
The following diagram outlines the typical workflow for a Western Blot experiment designed to test an EGFR inhibitor.
Conclusion
PD 174265 is a well-characterized, potent, and reversible ATP-competitive inhibitor of the EGFR tyrosine kinase. Its high affinity for the EGFR kinase domain (IC₅₀ = 0.45 nM) translates into effective blockade of ligand-induced autophosphorylation in cellular contexts and subsequent inhibition of critical downstream pro-survival and proliferative signaling pathways. The quantitative data and experimental frameworks presented herein underscore its utility as a specific chemical probe for dissecting EGFR-mediated cellular processes and as a reference compound in the development of novel kinase inhibitors.
References
- 1. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 174265 | EGFR | TargetMol [targetmol.com]
- 3. PD 174265, EGFR tyrosine kinase inhibitor (ab145146) | Abcam [abcam.co.jp]
- 4. PD 174265 A potent, cell-permeable, reversible, ATP-competitive and selective inhibitor of EGF receptor (EGFR) tyrosine kinase activity (IC50 = 450 pM). | 216163-53-0 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PD 174265 - Biochemicals - CAT N°: 17649 [bertin-bioreagent.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PD 174265 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. youtube.com [youtube.com]
